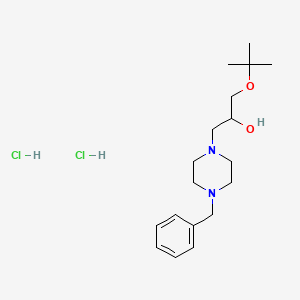![molecular formula C16H18N2O3S B4440482 4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440482.png)
4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase inhibitors (HDACi). The compound has been found to have a wide range of applications in the field of cancer research, neurodegenerative diseases, and epigenetics.
Mechanism of Action
The compound works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histones, leading to the compaction of chromatin and the repression of gene expression. By inhibiting HDAC activity, 4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce the acetylation of histones, leading to the activation of genes that are involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
The compound has been found to induce cell differentiation and apoptosis in cancer cells, leading to their death. It has also been found to have potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to increase acetylation of histones, leading to the activation of genes that are involved in cell differentiation and apoptosis.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well established. The compound has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. The compound has low solubility in water, which can make it difficult to work with in some experiments. It is also relatively expensive compared to other compounds that have similar effects.
Future Directions
There are several future directions for research on 4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases. Another area of research is the investigation of the compound's potential therapeutic benefits in other diseases, such as autoimmune disorders and cardiovascular disease. Finally, more research is needed to understand the compound's mechanism of action and its effects on gene expression.
Scientific Research Applications
The compound has been extensively studied for its potential use in cancer research. It has been found to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, 4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce cell differentiation and apoptosis in cancer cells, leading to their death. The compound has also been found to have potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-8-14(9-5-11)17-16(19)13-7-6-12(2)15(10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIWYHFNPMEHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)

![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)
![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)




![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)


![2-[(4-methylpentanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4440484.png)
